Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate
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Overview
Description
Scientific Research Applications
Synthetic Intermediates and Pharmacological Interest
The preparation and reactivity of related piperidine derivatives have been extensively studied due to their utility as synthetic intermediates in the synthesis of natural products and compounds with pharmacological interest. Piperidinedione derivatives, for instance, have applications in the preparation of emetine-like antiepileptic and herbicide agents. These compounds have also been patented for use as therapeutic agents for liver disorders, demonstrating the chemical framework's versatility in drug development (Ibenmoussa et al., 1998).
Dipeptidyl Peptidase II Inhibitors
A study on gamma-amino-substituted analogues of piperidine highlighted their development as highly potent and selective dipeptidyl peptidase II (DPP II) inhibitors. This research underscores the potential of piperidine derivatives in therapeutic applications, particularly for conditions where DPP II inhibition is beneficial (Senten et al., 2004).
Antifungal Activity
"Methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate," a compound structurally similar to "Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate," has been reported to exhibit significant antifungal activity against a spectrum of pathogenic yeast species. This suggests that derivatives of this compound could be explored for their antifungal properties, potentially leading to the development of new antifungal agents (Schwan et al., 1979).
Medicinal Chemistry and Drug Development
The exploration of piperidine derivatives in medicinal chemistry is vast, with studies demonstrating their applications in synthesizing compounds with significant biological activity. For instance, derivatives have been synthesized for their inhibitory effects on thrombin, a key enzyme in the coagulation pathway, highlighting the therapeutic potential of piperidine derivatives in managing conditions such as thrombosis (Okamoto et al., 1981).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The presence of the piperidine and dichlorobenzyl groups may influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties , suggesting that this compound may also have unique ADME characteristics that impact its bioavailability.
Result of Action
Similar compounds have been found to have cytotoxic effects on certain cell lines , suggesting that this compound may also have significant cellular impacts.
Action Environment
Similar compounds have been found to exhibit varying degrees of activity under different conditions , suggesting that environmental factors may also influence the action of this compound.
Properties
IUPAC Name |
methyl 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-19-14(18)11-4-6-17(7-5-11)9-10-2-3-12(15)13(16)8-10/h2-3,8,11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFMEVKESNPQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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